BDMAB is a man-made compound, synthesized in laboratories for research purposes. Its significance lies in its ability to act as a strong reducing agent and a versatile borane source [].
BDMAB possesses a tetrahedral structure with a boron atom (B) at its center. Two dimethylamine groups (N(CH₃)₂) are bonded to the boron atom through nitrogen atoms (N). A bromine atom (Br) occupies the remaining site. This structure allows BDMAB to participate in various chemical reactions by readily donating its hydride (H⁻) or forming B-B bonds [].
The exact synthesis route for BDMAB may vary, but a common method involves the reaction between diborane (B₂H₆) and dimethylamine (N(CH₃)₂) at low temperatures.
B₂H₆ + 2 N(CH₃)₂ → 2 H₃B⋅N(CH₃)₂ (followed by further reaction) → 2 C₄H₁₂BBrN₂
BDMAB participates in several key reactions:
For example, reduction of a ketone with BDMAB:
R₂C=O + H₃B⋅N(CH₃)₂ → R₂CHOH + BrB⋅N(CH₃)₂
BDMAB can react with alkenes (C=C) to form organoboranes, which are valuable intermediates in organic synthesis [].
BDMAB can undergo oxidative addition reactions with transition metal complexes, leading to the formation of novel B-metal bonds with potential applications in catalysis.
BDMAB is relatively unstable and decomposes upon exposure to moisture or air, releasing hydrogen gas (H₂) and forming borane-containing byproducts [].
Bromobis(dimethylamino)borane serves as a crucial Boron source for various organic synthesis reactions. The B-Br bond in the molecule readily cleaves, allowing the Boron atom to participate in bond formations with other organic molecules. This property makes it useful in creating complex carbon-boron bonds, which are essential components in many pharmaceuticals and functional materials [].
For instance, research has explored its application in the synthesis of fluorenyltripyrazolylborate ligands, which are important building blocks for catalysts used in organic transformations [].
Bromobis(dimethylamino)borane acts as a potent catalyst in hydroboration and reduction reactions. Hydroboration involves the addition of a Boron-Hydrogen (B-H) bond across an unsaturated carbon-carbon double bond. This reaction is crucial for creating various organic molecules with specific functionalities. Bromobis(dimethylamino)borane's ability to readily release a hydride ion (H-) facilitates the reduction of various functional groups, including carbonyls (C=O) to alcohols (C-OH) [].
These reactions highlight the compound's versatility and importance in synthetic organic chemistry.
Bromobis(dimethylamino)borane can be synthesized through various methods:
Bromobis(dimethylamino)borane has several applications in both laboratory and industrial settings:
These applications underscore the compound's significance in advancing chemical research and development.
Studies on bromobis(dimethylamino)borane’s interactions primarily focus on its reactivity with other chemical species. Its ability to participate in oxidative addition makes it an important player in coordination chemistry, particularly with transition metals like platinum. Understanding these interactions helps chemists design more effective catalysts and improve reaction efficiencies.
Bromobis(dimethylamino)borane belongs to a class of compounds that includes various organoboron derivatives. Here are some similar compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Tris(dimethylamino)borane | CHB | Contains three dimethylamino groups; used as a reducing agent. |
Chlorobis(dimethylamino)borane | CHBClN | Similar structure but contains chlorine; used in similar reactions. |
Tetrakis(dimethylamino)diboron | CHB | Contains four dimethylamino groups; used in more complex syntheses. |
Boron tribromide | BBr | A simpler boron halide; highly reactive and used for generating other boron compounds. |
Bromobis(dimethylamino)borane is unique due to its specific combination of two dimethylamino groups and one bromine atom, which provides distinct reactivity patterns compared to other organoboron compounds. Its role in intramolecular cyclization and oxidative addition distinguishes it from simpler boron halides or amines.
Bromobis(dimethylamino)borane exhibits significant reactivity toward nucleophilic substitution reactions at the boron center, primarily through cleavage of the boron-bromine bond [1] . The compound features a tetrahedral geometry with the boron atom at its center, coordinated by two dimethylamino groups and a bromine atom [3] [4]. The polarized boron-bromine bond, resulting from the electronegativity difference between boron (2.04) and bromine (2.96), renders the boron center electrophilic and susceptible to nucleophilic attack [4].
The nucleophilic substitution mechanism proceeds through a classical addition-elimination pathway. Lewis bases such as nitrogen-containing nucleophiles readily attack the electron-deficient boron center, forming a tetrahedral intermediate before eliminating bromide ion [5]. This reactivity pattern is characteristic of haloboranes, which generally undergo substitution via initial addition of a nucleophile to form a borate complex, followed by halide elimination [5].
Table 1: Bromobis(dimethylamino)borane - Reactivity Profile and Physical Properties
Property/Reaction Type | Value/Description | Reference |
---|---|---|
Molecular Formula | C₄H₁₂BBrN₂ | [6] [3] [7] |
Molecular Weight | 178.87 g/mol | [6] [3] [7] |
Boiling Point | 20-28 °C/0.5 mmHg | [6] [7] [8] |
Density | 1.259 g/mL at 25°C | [6] [7] [8] |
Flash Point | 53.9 °C (closed cup) | [6] [8] |
Stability | Moisture-sensitive; decomposes in air | [10] |
Nucleophilic Substitution | B-Br bond cleavage with nucleophiles | [1] [5] |
Lewis Acid Behavior | Lewis acid at boron center | [1] [11] |
Coordination Complex Formation | Forms coordination complexes with Lewis bases | [11] [12] [13] |
Hydrolysis Sensitivity | Releases hydrogen gas upon contact with water | [10] |
The compound serves as a versatile reagent in organic synthesis, particularly for the formation of carbon-nitrogen bonds and the synthesis of fluorenyltripyrazolylborate ligands [1] [6] . The nucleophilic substitution reactivity enables its use as a boron source in various transformations, where the boron-bromine bond readily cleaves to allow incorporation of the boron center into target molecules .
Bromobis(dimethylamino)borane demonstrates remarkable reactivity in oxidative addition reactions with low-valent transition metal complexes, particularly platinum(0) and palladium(0) species [14] [15] [16]. Theoretical studies using density functional theory and Møller-Plesset perturbation theory have revealed distinct mechanistic pathways for these transformations [14] [15].
For platinum(0) complexes, two competing reaction pathways have been identified. The preferred route involves a nucleophilic attack pathway that directly yields trans-[PtBr{BBr(OSiMe₃)}(PMe₃)₂] complexes with a remarkably low activation energy of 5.8 kcal/mol [14] [15]. This pathway circumvents the typical cis oxidative addition intermediate, leading directly to the thermodynamically favored trans configuration [14].
In contrast, palladium(0) complexes follow a stepwise mechanism involving initial cis oxidative addition of the boron-bromine bond to [Pd(PMe₃)₂], followed by thermal cis-trans isomerization [14] [15]. The rate-determining step in this pathway is the isomerization process, which requires an activation energy of 15.1 kcal/mol [15]. Interestingly, this isomerization occurs on the singlet potential energy surface, contrary to initial expectations, due to the strong electron-donating ability of the boryl group [15].
Table 2: Oxidative Addition Activation Energies for Transition Metal Complexes
Metal Complex | Activation Energy (kcal/mol) | Mechanism | Product Stereochemistry |
---|---|---|---|
[Pt(PMe₃)₂] + Br₂B(OSiMe₃) | 5.8 (nucleophilic pathway) | Direct nucleophilic attack → trans product | Trans configuration preferred |
[Pd(PMe₃)₂] + Br₂B(OSiMe₃) | 15.1 (cis-trans isomerization) | Cis addition + thermal isomerization | Cis → trans isomerization |
[Pt(PPh₃)₂] + ArBr | 15-25 (typical range) | 3-centered concerted or SN₂-type | Depends on substrate and conditions |
[Pd(PPh₃)₂] + ArBr | 10-20 (typical range) | Predominantly SN₂-type mechanism | Usually cis initially |
The remarkable difference in activation energies between platinum and palladium systems highlights the unique electronic properties of bromobis(dimethylamino)borane in oxidative addition reactions [14] [15]. The lower barrier for platinum reflects its greater propensity for direct trans addition, while palladium's preference for the stepwise mechanism results in higher overall activation energies [15].
The Lewis acidic nature of the boron center in bromobis(dimethylamino)borane enables extensive coordination chemistry with various Lewis bases [11] [12] [13]. The compound readily forms coordination complexes through dative bond formation, where Lewis bases donate electron pairs to the electron-deficient boron center [12] [17] [13].
The formation of Lewis acid-base complexes follows the classical mechanism involving donation of a lone pair of electrons from the Lewis base to the empty p orbital of the boron center [17] [13]. This process results in the formation of coordinate bonds, also termed dative bonds, where the electron pair originates entirely from the Lewis base [17] [13]. The resulting complexes exhibit tetrahedral geometry around the boron center, with the Lewis base occupying the fourth coordination site [13].
Experimental studies have demonstrated that bromobis(dimethylamino)borane forms stable adducts with nitrogen-containing Lewis bases such as amines and pyridines [11]. The strength of these interactions depends on the basicity of the Lewis base and the steric accessibility of the boron center [11]. The dimethylamino substituents provide both electronic stabilization through their electron-donating properties and steric protection of the boron center [4].
The Lewis acidity of bromobis(dimethylamino)borane can be quantified using established Lewis acidity scales [11]. These measurements indicate that the compound exhibits moderate Lewis acidity, positioned between more aggressive Lewis acids like boron trifluoride and milder acids such as triarylboranes [11]. This intermediate Lewis acidity makes the compound particularly useful in applications requiring controlled reactivity [11].
The thermal stability of bromobis(dimethylamino)borane presents important considerations for its handling and application. Based on comparative studies of related aminoborane compounds, the thermal decomposition of bromobis(dimethylamino)borane is estimated to commence at temperatures between 100-150°C [18] [19] [20].
Table 3: Thermal Stability Comparison of Borane Compounds
Compound | Decomposition Temperature (°C) | Primary Decomposition Products | Stability Notes |
---|---|---|---|
Ammonia borane (NH₃BH₃) | 85-110 | H₂, polyaminoborane | Three-step decomposition mechanism |
Dimethylamine borane (Me₂NHBH₃) | 36-65 (melting/volatilization) | H₂, oligomers | Volatile, water-sensitive |
Bromobis(dimethylamino)borane | 100-150 (estimated) | H₂, Br-containing products | Moisture-sensitive, air-unstable |
Diborane (B₂H₆) | 42.5 (activation energy basis) | H₂, higher boranes | Low thermal stability |
Boron trifluoride (BF₃) | Stable to >500 | No decomposition at moderate T | Highly stable Lewis acid |
The thermal decomposition mechanism likely involves multiple pathways, including boron-hydrogen bond cleavage, nitrogen-boron bond reorganization, and elimination of hydrogen gas [18] [19]. Studies of related aminoborane compounds indicate that thermal decomposition typically proceeds through initial hydrogen elimination, followed by formation of polymeric intermediates containing boron-nitrogen frameworks [19] [21] [22].
The compound exhibits pronounced sensitivity to moisture and air, with hydrolysis reactions occurring readily upon exposure to atmospheric humidity [10]. Contact with water results in rapid decomposition and liberation of hydrogen gas, presenting both safety and storage considerations [10]. This moisture sensitivity necessitates storage under inert atmosphere conditions and careful handling procedures [10] [8].
Thermal stability is significantly influenced by the presence of the bromine substituent, which can participate in elimination reactions at elevated temperatures [23]. The bromobis(dimethylamino)borane structure suggests that thermal decomposition may proceed through loss of hydrogen bromide, followed by formation of boron-nitrogen polymeric species [20]. These decomposition pathways are consistent with the general behavior observed for halogenated aminoboranes [20] [24].
Flammable;Corrosive